ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate involves several steps. One common synthetic route includes the reaction of ethyl cyanoacetate with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and the morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate can be compared with similar compounds, such as:
Ethyl N-[(2Z)-2-cyano-2-{[2-(2,4-dichlorophenyl)hydrazin-1-yl]methylidene}acetyl]carbamate: This compound has a similar structure but contains a dichlorophenyl group instead of a morpholine ring.
Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate: This compound has an additional oxobutanoyl group, which may confer different chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPCMFGZXBGBE-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NN1CCOCC1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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